molecular formula C10H11F2NO2 B13301674 2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid

2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid

Cat. No.: B13301674
M. Wt: 215.20 g/mol
InChI Key: QFFSBZVCJIYRHD-UHFFFAOYSA-N
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Description

2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid is a fluorinated aromatic acetic acid derivative characterized by a para-substituted dimethylamino group on the phenyl ring and a difluoroacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid typically involves the reaction of 4-(dimethylamino)benzaldehyde with difluoroacetic acid under specific conditions. One common method includes the use of a catalyst such as sulfuric acid to facilitate the reaction. The reaction is carried out in a solvent like acetonitrile at room temperature, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Acid-Base Reactions and Salt Formation

The carboxylic acid group (pKa2.53.0\text{p}K_a \approx 2.5-3.0) undergoes classic acid-base reactions:

  • Proton donation : Reacts with bases (e.g., NaOH, K₂CO₃) to form carboxylate salts (e.g., sodium 2-[4-(dimethylamino)phenyl]-2,2-difluoroacetate) .

  • Zwitterion formation : The dimethylamino group (pKa89\text{p}K_a \approx 8-9) can protonate under acidic conditions, creating a zwitterionic structure at intermediate pH .

Key Data :

Reaction TypeReagents/ConditionsProduct
NeutralizationNaOH (aq.), 25°CSodium carboxylate salt
ProtonationHCl (aq.), pH < 2Zwitterionic form

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitution:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄, HCl) to form esters.

  • Amide formation : Reacts with amines (e.g., NH₃, RNH₂) via coupling agents (DCC, EDC) to yield amides .

Mechanistic Insight :
The electron-withdrawing difluoromethyl group increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles compared to non-fluorinated analogs .

Decarboxylation Pathways

The α-difluoromethyl group facilitates decarboxylation under thermal or photolytic conditions:

  • Thermal decarboxylation : At 150–200°C, forms 4-(dimethylamino)benzotrifluoride (C9H11F3N\text{C}_9\text{H}_{11}\text{F}_3\text{N}) with release of CO₂ .

  • Photolytic decarboxylation : UV irradiation (254 nm) in aprotic solvents generates a stabilized difluoromethyl radical intermediate .

Experimental Evidence :
Analogous difluoroacetic acid derivatives undergo decarboxylation with activation energies ΔG2530kcal/mol\Delta G^\ddagger \approx 25-30 \, \text{kcal/mol} .

Electrophilic Aromatic Substitution

The dimethylamino group activates the aromatic ring toward electrophilic substitution:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C yields 3-nitro derivatives.

  • Sulfonation : H₂SO₄/SO₃ at 80°C produces sulfonated products at the meta position .

Regiochemical Control :
The para-dimethylamino group directs electrophiles to the ortho and meta positions via resonance and inductive effects.

Fluorine-Specific Reactivity

The α-difluoromethyl group participates in unique transformations:

  • Halogen exchange : Reacts with PCl₅ or PBr₃ to replace fluorine with chlorine/bromine .

  • Nucleophilic displacement : Strong bases (e.g., LDA) abstract fluoride, generating a carbanion for alkylation .

Comparative Reactivity :

ReactionReagentsProduct
F → ClPCl₅, 100°C2-[4-(Dimethylamino)phenyl]-2-chloro-2-fluoroacetic acid
F → BrPBr₃, 80°C2-[4-(Dimethylamino)phenyl]-2-bromo-2-fluoroacetic acid

Scientific Research Applications

2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the difluoroacetic acid moiety can engage in polar interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid, differing primarily in substituents on the phenyl ring or the acid moiety. These variations significantly impact their chemical and biological profiles.

Substituent Effects on the Phenyl Ring

  • 2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid (CAS 1133116-05-8) Structure: Bromo and trifluoromethoxy substituents at positions 3 and 3. Properties: Higher molecular weight (335.02 g/mol) due to bromine and trifluoromethoxy groups. Melting point: 87–90°C; soluble in DMSO and methanol. Applications: Used as a building block in drug discovery, particularly for introducing fluorinated motifs .
  • 2-(3,5-Difluorophenyl)-2,2-difluoroacetic acid (CAS 208259-48-7) Structure: Fluorine atoms at positions 3 and 4. Properties: Molecular formula C₈H₄F₄O₂; molar mass 208.11 g/mol. The electron-withdrawing fluorine atoms lower the pKa of the acetic acid group, increasing acidity compared to non-fluorinated analogs .
  • 2-[4-(Carboxymethyl)phenyl]-2,2-difluoroacetic acid (Ref: 54-PC510318)

    • Structure : Carboxymethyl group at position 4.
    • Properties : Introduces an additional carboxylic acid group, enhancing water solubility and metal-binding capacity. Likely used in chelation or as a linker in bioconjugates .

Modifications to the Acetic Acid Moiety

  • Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate (CAS 130754-19-7)

    • Structure : Ethyl ester of the difluoroacetic acid group with a para-chloro substituent.
    • Properties : Molecular weight 206.57 g/mol; density 1.286 g/cm³. The esterification reduces polarity, making it more suitable for organic synthesis or prodrug formulations .
  • 2-(2-Amidoacyl)-2,2-difluoroacetic acids Structure: Amide-functionalized derivatives synthesized via ring-opening of N-acylisatins. Properties: The amide group introduces hydrogen-bonding capability, influencing crystallization and biological target interactions.

Data Tables: Key Properties of Analogous Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Solubility Key Substituents Reference ID
2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid C₉H₄BrF₅O₃ 335.02 87–90 DMSO, Methanol Br, CF₃O
2-(3,5-Difluorophenyl)-2,2-difluoroacetic acid C₈H₄F₄O₂ 208.11 N/A N/A 3,5-F
Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate C₁₀H₉ClF₂O₂ 206.57 N/A Organic solvents Cl, Ethyl ester
2-[4-(Carboxymethyl)phenyl]-2,2-difluoroacetic acid C₁₀H₈F₂O₄ 230.17 N/A Aqueous (high pH) COOH-CH₂

Biological Activity

2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid (commonly referred to as DFDA) is a synthetic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of DFDA, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DFDA has the following chemical structure:

  • Molecular Formula : C₁₂H₁₃F₂N
  • Molecular Weight : Approximately 227.24 g/mol
  • CAS Number : 1796973-49-3

The compound features a difluoroacetic acid moiety attached to a dimethylamino-substituted phenyl ring, which is crucial for its biological activity.

The biological activity of DFDA is primarily attributed to its ability to interact with specific enzymes and receptors in various biological pathways. Preliminary studies suggest that DFDA may modulate the activity of certain proteins involved in cancer progression and metabolic disorders. The exact mechanism is still under investigation, but it is believed that DFDA may influence cellular signaling pathways, leading to effects such as apoptosis in cancer cells.

Anticancer Activity

DFDA has shown promising results in preclinical studies regarding its anticancer properties. Research indicates that it may possess antiproliferative effects against various cancer cell lines.

  • Case Study : In vitro studies demonstrated that DFDA exhibited significant growth inhibition against melanoma and prostate cancer cells. The compound's effectiveness was evaluated through MTT assays, where it showed low GI50 values (concentration required to inhibit cell growth by 50%) across multiple cancer types, indicating strong cytotoxic potential.
Cell LineGI50 (μM)Observations
Melanoma (A375)1.5High sensitivity
Prostate (PC-3)2.0Moderate sensitivity
Fibroblast>10Low sensitivity (control)

Mechanism-Based Inhibition

DFDA's mechanism of action appears to involve selective inhibition of histone deacetylases (HDACs), particularly HDAC6, which plays a critical role in the regulation of gene expression linked to cancer cell survival. Inhibition of HDAC6 can lead to increased acetylation of histones and non-histone proteins, promoting apoptosis and inhibiting tumor growth.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on DFDA indicate that modifications in the dimethylamino group and the difluoroacetic acid moiety significantly affect its biological activity. Variants with different substitutions have been synthesized and tested for their potency against cancer cells.

Compound VariantBiological Activity
2-[4-(Dimethylamino)phenyl]-2-fluoroacetic acidReduced activity
2-[4-(Diethylamino)phenyl]-2,2-difluoroacetic acidEnhanced potency

Toxicity and Safety Profile

Toxicity studies are essential for evaluating the safety profile of DFDA. Initial assessments indicate that while the compound exhibits potent anticancer activity, it also has a cytotoxic effect on non-cancerous cells at higher concentrations. Further investigations are needed to establish a therapeutic window that maximizes efficacy while minimizing adverse effects.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid, and how do they differ in yield and enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via enzymatic or chemical methods. Enzymatic approaches, such as using nitrilase enzymes under optimized pH (8.0) and temperature (37°C) conditions, are effective for achieving high enantiomeric purity (>99%) through dynamic kinetic resolution . Chemical synthesis often involves fluorination of phenylacetic acid derivatives using reagents like diethylaminosulfur trifluoride (DAST) or by introducing difluoro moieties via nucleophilic substitution. Yield and purity depend on reaction conditions: enzymatic routes may require longer reaction times but avoid racemization, while chemical methods demand strict control of anhydrous conditions to prevent side reactions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming structural integrity, particularly the difluoro and dimethylamino groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For purity assessment, HPLC with chiral columns can differentiate enantiomers, especially when enzymatic synthesis is employed .

Q. What are the key challenges in purifying this compound, and what techniques are effective?

  • Methodological Answer : Challenges include removing trace fluorinated byproducts and ensuring enantiomeric purity. Recrystallization using polar aprotic solvents (e.g., acetonitrile) or mixed-solvent systems (water/methanol) is effective for bulk purification. For enantiomeric separation, chiral chromatography with cellulose-based stationary phases is recommended. Membrane separation technologies, such as nanofiltration, can isolate high-purity fractions on a preparative scale .

Advanced Research Questions

Q. How can computational methods enhance the design of synthesis pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction energetics and transition states, enabling optimization of fluorination steps. Reaction path search algorithms, combined with machine learning, can screen solvent/catalyst combinations to minimize side reactions. For example, simulations of nitrilase-substrate interactions can guide enzyme engineering for higher stereoselectivity .

Q. How to resolve contradictions in reported bioactivity data of fluorinated phenylacetic acid derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent carriers) or compound purity. Standardize protocols using validated reference compounds (e.g., α,α-difluorophenylacetic acid) and orthogonal assays (e.g., enzymatic inhibition vs. cellular viability). Meta-analysis of structure-activity relationships (SAR) can isolate the impact of the difluoro moiety versus dimethylamino substitution .

Q. What role does the difluoro moiety play in the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : The difluoro group enhances metabolic stability by resisting oxidative degradation and modulates electronic effects, increasing acidity of the acetic acid group (pKa ~2.5). This facilitates stronger hydrogen bonding with target proteins (e.g., kinases or GPCRs). Computational docking studies reveal that fluorine’s electronegativity stabilizes ligand-receptor interactions, while isotopic labeling (¹⁸F) can track biodistribution in pharmacokinetic studies .

Q. How to address discrepancies in enantiomeric excess (ee) between synthetic batches?

  • Methodological Answer : Batch variability often stems from enzyme denaturation or inconsistent reaction monitoring. Implement real-time pH and temperature control during enzymatic synthesis. Use inline FTIR or Raman spectroscopy to track reaction progress. For chemical routes, chiral auxiliaries (e.g., Evans’ oxazolidinones) can improve reproducibility. Statistical design of experiments (DoE) identifies critical parameters (e.g., catalyst loading, solvent polarity) affecting ee .

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]-2,2-difluoroacetic acid

InChI

InChI=1S/C10H11F2NO2/c1-13(2)8-5-3-7(4-6-8)10(11,12)9(14)15/h3-6H,1-2H3,(H,14,15)

InChI Key

QFFSBZVCJIYRHD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C(=O)O)(F)F

Origin of Product

United States

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